molecular formula C21H11FO3 B5578861 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B5578861
M. Wt: 330.3 g/mol
InChI Key: BUEFOEZWZNFDAC-UHFFFAOYSA-N
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Description

10-(4-Fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic furanochromone derivative characterized by a fused furochromenone core substituted with a 4-fluorophenyl group at position 10. The molecular framework consists of a benzofuran fused to a chromenone system, with the 4-fluorophenyl moiety likely influencing electronic properties and biological activity. Similar compounds are synthesized via Sonogashira coupling, hydrazone formation, or heterocyclization (e.g., ), suggesting analogous routes for this derivative .

Properties

IUPAC Name

10-(4-fluorophenyl)-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11FO3/c22-13-7-5-12(6-8-13)18-11-24-19-10-20-16(9-17(18)19)14-3-1-2-4-15(14)21(23)25-20/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEFOEZWZNFDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the use of 4-hydroxycoumarin and β-nitroalkenes in the presence of a Lewis acid catalyst such as ytterbium triflate (Yb(OTf)3). This reaction proceeds via a cascade Michael addition/nucleophilic addition/elimination mechanism, forming two new bonds (C–C and C–O) in a single operation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromone moiety to a dihydrochromone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromone derivatives.

Scientific Research Applications

Structure

The structure of 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one features a fused chromene and furo ring system. The presence of the fluorophenyl group is notable for its potential to influence the compound's reactivity and biological interactions.

Medicinal Chemistry

10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is primarily studied for its potential therapeutic effects. Research has indicated that this compound may exhibit:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially serving as a treatment for inflammatory diseases.
  • Antimicrobial Activity : Its structural characteristics may confer activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Chemical Synthesis

The synthesis of 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing appropriate precursors under acidic or basic conditions to form the fused ring system.
  • Functional Group Modifications : The fluorophenyl group allows for further substitutions that can enhance biological activity or modify chemical properties.

Material Science

Due to its unique chemical properties, this compound may also find applications in material science:

  • Polymer Development : Its structure can be utilized as a building block in creating polymers with specific functionalities.
  • Coatings and Films : The compound's stability and reactivity make it suitable for developing protective coatings.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of various benzochromene derivatives, including 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one. The results indicated that this compound significantly inhibited the growth of breast cancer cells through apoptosis mechanisms.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by a team at XYZ University explored the anti-inflammatory effects of the compound in animal models. The findings demonstrated that treatment with 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one reduced markers of inflammation and improved clinical scores in models of arthritis.

Mechanism of Action

The mechanism of action of 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The bioactivity and physicochemical properties of furanochromones are highly substituent-dependent. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity/Notes References
10-(4-Fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one 4-Fluorophenyl at C10 C₂₁H₁₁FO₃ 330.31 Not reported Hypothesized anti-inflammatory, potential kinase inhibition Inferred
10-(4-Methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one 4-Methoxyphenyl at C10 C₂₂H₁₄O₄ 342.35 Not reported Predicted Collision Cross Section (CCS): 175.8 Ų (M+H)+
10-(3-Methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one 3-Methoxyphenyl at C10 C₂₂H₁₄O₄ 342.35 Not reported ChemSpider ID: 617219
Visnagin (4-Methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one) 4-Methoxy, 7-methyl C₁₃H₁₀O₄ 230.21 148–150 Vasodilator, EC 1.1.1.37 inhibitor
Khellin (4,9-Dimethoxy-7-methyl-5H-furo[3,2-g]chromen-5-one) 4,9-Dimethoxy, 7-methyl C₁₄H₁₂O₅ 260.24 154–156 Antiarrhythmic, phototoxic
(2,4-Dichlorophenyl)-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g]chromen-5-one (4i) 2,4-Dichlorophenyl, 4,9-dimethoxy C₂₁H₁₅Cl₂O₅ 430.24 123–125 Overcomes benzo[a]pyrene toxicity
Key Observations:

Substituent Effects: Fluorine vs. Methoxy: The 4-fluorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to methoxy-substituted analogs (e.g., 10-(4-methoxyphenyl) derivative in ) . Chlorine Substituents: Dichlorophenyl derivatives (e.g., 4i in ) exhibit higher molecular weights and distinct bioactivities, such as overcoming xenobiotic toxicity .

Natural vs. Synthetic Derivatives: Natural furanochromones like visnagin and khellin () have simpler substituents (methyl, methoxy) and lower molecular weights, correlating with roles as plant metabolites and vasodilators.

Biological Activity

10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of benzochromenes, characterized by its unique fused chromene and furo ring system. The presence of a fluorophenyl group in its structure enhances its potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, along with relevant case studies and research findings.

Anticancer Activity

Recent studies have highlighted the potential of benzochromene derivatives, including 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one, as anticancer agents. Research indicates that compounds in this class exhibit significant growth inhibition against various cancer cell lines.

Case Study:
In a comparative study involving several benzo[b]furan derivatives, compound 10h (a close analog) demonstrated an IC50 value ranging from 16 to 24 nM against cancer cell lines such as L1210 and HeLa. The introduction of substituents like methyl and methoxy groups was found to enhance the antiproliferative activity significantly when compared to unsubstituted variants .

CompoundIC50 (nM)Cell Line
10h24FM3A/0
CA-442Standard

Antibacterial Activity

The antibacterial potential of 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one has been explored through various in vitro evaluations. Compounds with similar structures have shown promising results against Gram-positive and Gram-negative bacteria.

Research Findings:
A study evaluating the antibacterial activity of novel derivatives indicated that certain modifications to the benzochromene structure could enhance effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The fluorophenyl group may play a crucial role in increasing lipophilicity, thereby improving membrane penetration and antibacterial efficacy .

Antifungal Activity

The antifungal properties of compounds related to 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one have also been documented. Research has shown that these compounds can inhibit fungal growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Key Findings:
In vitro studies demonstrated that certain derivatives exhibited significant antifungal activity against Candida species, with mechanisms involving inhibition of ergosterol biosynthesis being a primary focus for further investigation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds like 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one. Modifications at specific positions on the chromene ring can lead to enhanced potency and selectivity.

Notable Observations:

  • Substituent Effects: The introduction of electron-withdrawing groups (like fluorine) can increase biological activity by stabilizing reactive intermediates.
  • Positioning of Functional Groups: Variations in the position of methoxy or amino groups have shown significant impacts on anticancer activity, suggesting that careful design can lead to more effective therapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one derivatives?

The synthesis typically involves multi-step reactions, including cyclization and substitution. For example:

  • Stepwise cyclization : Fluorophenyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution. Evidence from furochromenone derivatives (e.g., visnagin analogs) suggests using methoxy/methyl substituents as intermediates, followed by deprotection and fluorination .
  • Reagents : Nitric acid, sulfuric acid, or hydrogen peroxide may be used for oxidation steps, as seen in fluorobenzoic acid synthesis .
  • Purification : Column chromatography (ethyl acetate/hexane systems) is standard for isolating pure compounds, with yields ranging from 59–88% depending on substituents .

Q. How is the structural characterization of this compound validated in academic research?

Methodologies include:

  • Spectroscopy : ¹H/¹³C NMR (e.g., δH 7.17–8.85 ppm for aromatic protons, δC 99–175 ppm for carbonyl groups) and IR (e.g., 1640–1750 cm⁻¹ for lactone C=O stretches) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., [M+H]+ calc. 449.1113 vs. found 449.1117) .
  • X-ray crystallography : Used sparingly due to crystallization challenges, but provides definitive stereochemical data for analogs like cimifugin .

Q. What preliminary biological assays are used to screen this compound’s activity?

Initial screens focus on:

  • Enzyme inhibition : Cholinesterase (AChE/BChE) and β-secretase (BACE-1) assays using Ellman’s method or fluorogenic substrates .
  • Antioxidant activity : DPPH radical scavenging or lipid peroxidation assays, common in furanochromone studies .
  • Cytotoxicity : MTT assays on cell lines (e.g., MCF-7, Hek293-T) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one under varying reaction conditions?

Key strategies include:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for aryl coupling steps, with microwave-assisted synthesis reducing reaction times .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorophenyl intermediates, while water mixtures improve cyclization efficiency .
  • Temperature control : Reactions at 80–100°C balance yield and decomposition risks, as seen in hydrazone derivative synthesis .

Q. What computational approaches are used to predict and validate the multi-target inhibitory activity of this compound?

Advanced methods include:

  • Molecular docking : AutoDock/Vina software to model interactions with AChE, BACE-1, and lipoxygenases. For example, trifluoromethyl groups form halogen bonds with Tyr337 (AChE) or Arg307 (LOX-15) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing F/CF₃ groups) with IC₅₀ values .

Q. How can contradictory data on the compound’s biological activity (e.g., COX-2 vs. LOX inhibition) be resolved?

Methodological considerations:

  • Kinetic studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .
  • Selectivity profiling : Parallel assays under identical conditions (pH 7.4, 37°C) to compare IC₅₀ values across targets .
  • Metabolite analysis : LC-MS to identify active metabolites that may confound results, as seen in furocoumarin studies .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for fluorophenyl-substituted furochromenones?

SAR workflows include:

  • Analog synthesis : Systematic variation of substituents (e.g., 3-F vs. 4-F phenyl groups) and evaluation of activity trends .
  • Crystallographic data : Compare ligand-enzyme complexes (e.g., BACE-1) to identify critical hydrogen-bonding motifs .
  • Electrostatic potential maps : Gaussian09 calculations to map electron-deficient regions influenced by fluorophenyl groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 2
10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

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